4-Chloro-4'-pyrrolidinomethyl benzophenone
Overview
Description
“4-Chloro-4’-pyrrolidinomethyl benzophenone” is a chemical compound with the molecular formula C18H18ClNO1. It has a molecular weight of 299.7912.
Synthesis Analysis
The synthesis of “4-Chloro-4’-pyrrolidinomethyl benzophenone” involves several stages3:
- Pyrrolidine and 4-bromomethyl-4’-chlorobenzophenone are combined with potassium carbonate in acetonitrile at 80°C for 16 hours.
- The mixture is then treated with hydrogen chloride in diethyl ether, water, and acetonitrile.
- Finally, the mixture is treated with potassium carbonate in diethyl ether, water, and acetonitrile3.
Molecular Structure Analysis
The molecular structure of “4-Chloro-4’-pyrrolidinomethyl benzophenone” is represented by the formula C18H18ClNO1. The average mass is 299.795 Da and the monoisotopic mass is 299.107697 Da1.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Chloro-4’-pyrrolidinomethyl benzophenone” have been described in the synthesis analysis section above3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-4’-pyrrolidinomethyl benzophenone” are not clearly mentioned in the available resources.Scientific Research Applications
Antibacterial Activity of Schiff Base Metal Complexes
- Application Summary: Schiff base metal complexes, including those derived from 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, have been studied for their antibacterial activity . These complexes have been synthesized and tested in vitro for their bactericidal activity against both Gram-negative and Gram-positive bacteria .
- Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting Schiff base ligand was then used to synthesize metal (II) complexes in a methanolic medium .
- Results/Outcomes: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential applications in the development of new antibacterial agents.
Crystal Growth and Characterization
- Application Summary: Crystals of 4-chloro 3-nitro benzophenone have been grown using both the conventional slow evaporation solution technique (SEST) and the Sankaranarayanan–Ramasamy (SR) method . These crystals were then characterized to assess their structural, lattice strain, and optical properties .
- Methods of Application: The crystals were grown from acetone as a solvent medium . The grown crystals were then subjected to various characterization techniques, including Powder X-ray diffraction, UV-Visible spectroscopy, and HRXRD .
- Results/Outcomes: The SR method resulted in crystals with better crystalline perfection and enhanced optical transparency compared to those grown by the SEST method . This could have implications for the development of devices requiring large, high-quality crystals.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system4.
Future Directions
The future directions of “4-Chloro-4’-pyrrolidinomethyl benzophenone” are not clearly mentioned in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
(4-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCXXQWYALMYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582969 | |
Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
742085-16-1 | |
Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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